molecular formula C12H10Br2N2 B020184 1,2-Bis(2-bromophenyl)hydrazine CAS No. 19718-35-5

1,2-Bis(2-bromophenyl)hydrazine

Cat. No.: B020184
CAS No.: 19718-35-5
M. Wt: 342.03 g/mol
InChI Key: SCEXVSUMEBWHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK 164015 involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

While specific industrial production methods for ZK 164015 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

ZK 164015 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

ZK 164015 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure-activity relationships of estrogen receptor antagonists.

    Biology: Helps in understanding the role of estrogen receptors in cellular processes.

    Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer by inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals targeting estrogen receptors

Mechanism of Action

ZK 164015 exerts its effects by binding to estrogen receptors and acting as a silent antagonist. This means it binds to the receptor without activating it, thereby blocking the effects of estrogen. The compound inhibits the stimulation of luciferase activity by 17β-estradiol and potently inhibits the growth of estrogen-sensitive human MCF-7 breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZK 164015

ZK 164015 is unique in its potent silent antagonistic activity, meaning it does not activate the estrogen receptor at all, unlike some other compounds that may have partial agonist effects. This makes it particularly useful in research settings where complete inhibition of estrogen receptor activity is desired .

Properties

CAS No.

19718-35-5

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

1,2-bis(2-bromophenyl)hydrazine

InChI

InChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H

InChI Key

SCEXVSUMEBWHPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br

Synonyms

1,2-Bis(2-bromophenyl)hydrazine

Origin of Product

United States

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